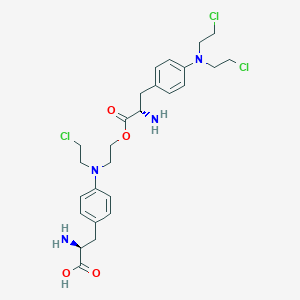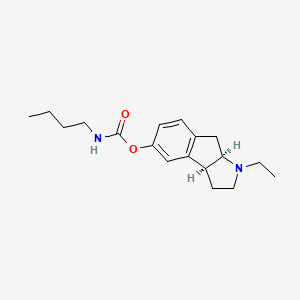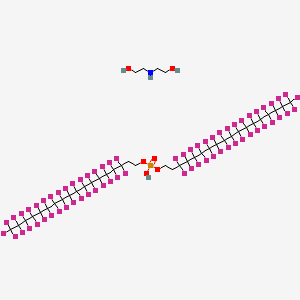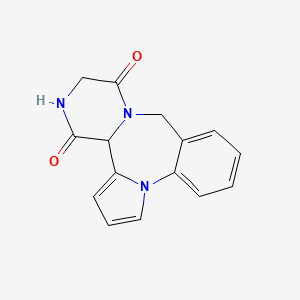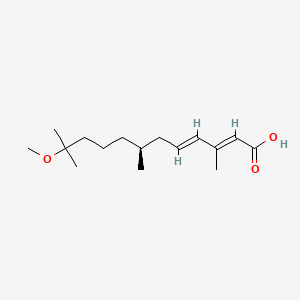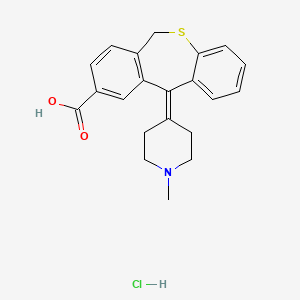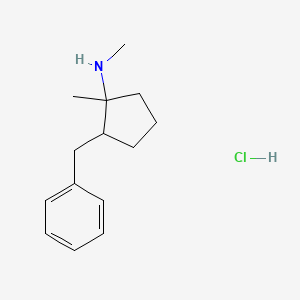
8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)oxy)thiochroman oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)oxy)thiochroman oxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiochroman core linked to a piperazine moiety, which is further substituted with a methoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)oxy)thiochroman oxalate typically involves multiple steps, starting with the preparation of key intermediates. One common route begins with the reaction of 1-(2-methoxyphenyl)piperazine with oxetane, catalyzed by Yb(OTf)3 in acetonitrile, to form 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . This intermediate is then subjected to further reactions to introduce the thiochroman moiety and form the final compound.
Industrial Production Methods
For large-scale production, the synthesis route is optimized to enhance yield and purity. The intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol is purified by recrystallization from optimized solvents, which is beneficial for industrial applications
化学反应分析
Types of Reactions
8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)oxy)thiochroman oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The methoxyphenyl and piperazine groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
科学研究应用
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and a subject of study for reaction mechanism elucidation.
Industry: Its chemical reactivity and stability make it suitable for use in the production of advanced materials and pharmaceuticals.
作用机制
The mechanism of action of 8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)oxy)thiochroman oxalate involves its interaction with specific molecular targets. For instance, it acts as a presynaptic 5-HT1A receptor agonist, influencing neurotransmitter release and signaling pathways . The compound’s structure allows it to bind to these receptors, modulating their activity and resulting in various physiological effects.
相似化合物的比较
Similar Compounds
Aripiprazole: An antipsychotic drug with a similar piperazine structure, used to treat psychiatric disorders.
Uniqueness
8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)oxy)thiochroman oxalate is unique due to its thiochroman core, which imparts distinct chemical and biological properties. This differentiates it from other compounds like urapidil and aripiprazole, which lack this structural feature.
属性
CAS 编号 |
153804-41-2 |
|---|---|
分子式 |
C25H32N2O6S |
分子量 |
488.6 g/mol |
IUPAC 名称 |
1-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-4-(2-methoxyphenyl)piperazine;oxalic acid |
InChI |
InChI=1S/C23H30N2O2S.C2H2O4/c1-26-21-10-3-2-9-20(21)25-15-13-24(14-16-25)12-6-17-27-22-11-4-7-19-8-5-18-28-23(19)22;3-1(4)2(5)6/h2-4,7,9-11H,5-6,8,12-18H2,1H3;(H,3,4)(H,5,6) |
InChI 键 |
GMKYDZLAZFQDAF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCOC3=CC=CC4=C3SCCC4.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-but-2-enedioic acid;1-[2-(ethoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12758737.png)
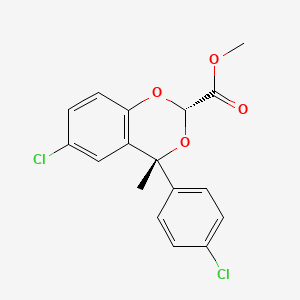
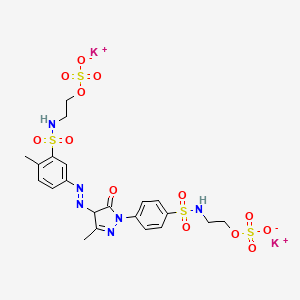
![(1R,8R,11S,14R,21R,24S)-8-benzyl-11,24-bis[(1S)-1-hydroxyethyl]-21-(2-methylpropyl)-6,19,28,29-tetrathia-2,9,12,15,22,25,31,32-octazatetracyclo[12.12.4.14,7.117,20]dotriaconta-4,7(32),17,20(31)-tetraene-3,10,13,16,23,26-hexone](/img/structure/B12758746.png)
